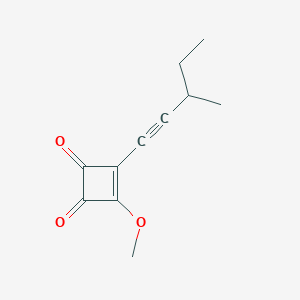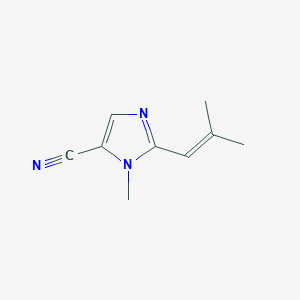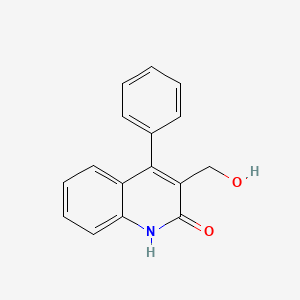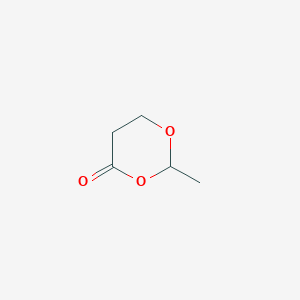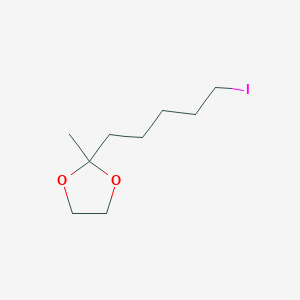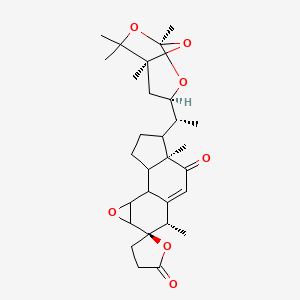
Petuniolide A 12-ketone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Petuniolide A 12-ketone is a naturally occurring compound found in the genus PetuniaThe molecular formula of this compound is C29H40O7, and it has a molecular weight of 500.6237 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of Petuniolide A 12-ketone involves several synthetic steps, including the oxidation of alkenes and the hydration of alkynes. One common method is the oxidation of primary alcohols to aldehydes, followed by further oxidation to ketones using reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) . Another method involves the ozonolysis of alkenes to form 1,2-diols, which are then cleaved to form ketones .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
Petuniolide A 12-ketone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups such as ketones, ethers, and esters .
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide (CrO3) and potassium permanganate (KMnO4) are commonly used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used to reduce ketones to secondary alcohols.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and potassium cyanide (KCN).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce secondary alcohols .
科学研究应用
Petuniolide A 12-ketone has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying complex organic reactions and mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in modulating biological pathways and its effects on cellular processes.
Industry: The compound is used in the development of eco-friendly pesticides and as a lead molecule for designing new bioactive compounds
作用机制
Petuniolide A 12-ketone exerts its effects by interacting with specific molecular targets and pathways. One of its primary mechanisms is the antagonism of GABA receptors, which disrupts the normal functioning of the nervous system in insects . This action makes it an effective natural insecticide. Additionally, its complex molecular structure allows it to interact with various biological targets, leading to diverse biological activities.
相似化合物的比较
Petuniolide A 12-ketone is unique among ergostane-type steroids due to its specific structural features and biological activities. Similar compounds include:
Petuniolide B: Similar in structure but with different functional groups, leading to variations in biological activity.
Petuniasterone A: Another ergostane-type steroid with distinct biological properties.
Petunioside: A related compound with different functional groups and biological activities
These compounds share some structural similarities but differ in their specific functional groups and biological effects, highlighting the uniqueness of this compound.
属性
分子式 |
C29H40O7 |
|---|---|
分子量 |
500.6 g/mol |
IUPAC 名称 |
(6R,10S,11R)-6,10-dimethyl-5-[(1R)-1-[(1S,3R,5S)-1,5,6,6-tetramethyl-2,7,8-trioxabicyclo[3.2.1]octan-3-yl]ethyl]spiro[13-oxatetracyclo[7.5.0.02,6.012,14]tetradec-8-ene-11,5'-oxolane]-2',7-dione |
InChI |
InChI=1S/C29H40O7/c1-14(19-13-26(5)25(3,4)35-28(7,33-19)36-26)17-8-9-18-22-16(12-20(30)27(17,18)6)15(2)29(24-23(22)32-24)11-10-21(31)34-29/h12,14-15,17-19,22-24H,8-11,13H2,1-7H3/t14-,15+,17?,18?,19-,22?,23?,24?,26+,27-,28+,29-/m1/s1 |
InChI 键 |
COCPASNZXWPLFW-JSOIJJEBSA-N |
手性 SMILES |
C[C@H]1C2=CC(=O)[C@]3(C(C2C4C([C@@]15CCC(=O)O5)O4)CCC3[C@@H](C)[C@H]6C[C@]7(C(O[C@](O6)(O7)C)(C)C)C)C |
规范 SMILES |
CC1C2=CC(=O)C3(C(C2C4C(C15CCC(=O)O5)O4)CCC3C(C)C6CC7(C(OC(O6)(O7)C)(C)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,3a,4,5,7,7a-hexahydro-2H-pyrrolo[3,4-c]pyridine-1,6-dione](/img/structure/B14283232.png)
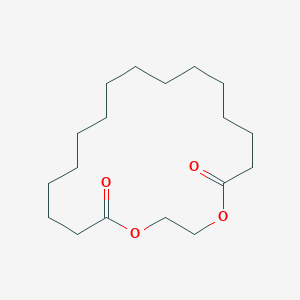
![[(4-Hydroxypiperazin-1-yl)methyl]phosphonic acid](/img/structure/B14283244.png)
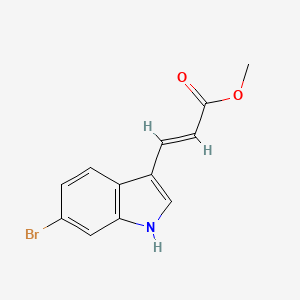
![Triethoxy[4-(pyren-1-YL)butyl]silane](/img/structure/B14283247.png)
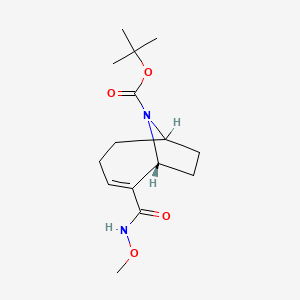
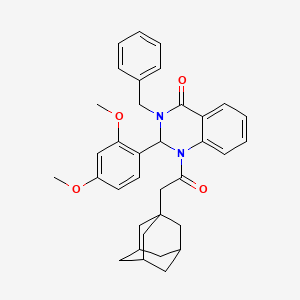
![1,4,5,8-Tetrakis[4-(propan-2-yl)anilino]anthracene-9,10-dione](/img/structure/B14283267.png)
![2-Methyl-2-{1-[(Z)-methyl-NNO-azoxy]ethyl}-1,3-dioxane](/img/structure/B14283269.png)
